molecular formula C17H19BrN4O3 B2933466 4-(5-Bromopyrimidin-2-yl)oxy-N-(4-methoxyphenyl)piperidine-1-carboxamide CAS No. 2380085-29-8

4-(5-Bromopyrimidin-2-yl)oxy-N-(4-methoxyphenyl)piperidine-1-carboxamide

Cat. No. B2933466
CAS RN: 2380085-29-8
M. Wt: 407.268
InChI Key: NEYUVLJEZJQOFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Bromopyrimidin-2-yl)oxy-N-(4-methoxyphenyl)piperidine-1-carboxamide, also known as BPPC, is a chemical compound that has been widely studied for its potential applications in scientific research. BPPC is a piperidine-based compound that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for a range of research applications.

Mechanism of Action

The mechanism of action of 4-(5-Bromopyrimidin-2-yl)oxy-N-(4-methoxyphenyl)piperidine-1-carboxamide is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells. 4-(5-Bromopyrimidin-2-yl)oxy-N-(4-methoxyphenyl)piperidine-1-carboxamide has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
4-(5-Bromopyrimidin-2-yl)oxy-N-(4-methoxyphenyl)piperidine-1-carboxamide has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, analgesic, and antitumor properties. 4-(5-Bromopyrimidin-2-yl)oxy-N-(4-methoxyphenyl)piperidine-1-carboxamide has also been shown to modulate the immune system, with studies suggesting that it may have immunomodulatory effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(5-Bromopyrimidin-2-yl)oxy-N-(4-methoxyphenyl)piperidine-1-carboxamide in lab experiments is its relatively low toxicity, making it a safer alternative to other compounds that may have more harmful side effects. However, one limitation of using 4-(5-Bromopyrimidin-2-yl)oxy-N-(4-methoxyphenyl)piperidine-1-carboxamide is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are a number of potential future directions for research on 4-(5-Bromopyrimidin-2-yl)oxy-N-(4-methoxyphenyl)piperidine-1-carboxamide. One area of interest is its potential as a therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis. Other potential areas of research include its potential as an anticancer agent, as well as its potential as an immunomodulatory agent for the treatment of autoimmune diseases. Additionally, further research is needed to fully understand the mechanism of action of 4-(5-Bromopyrimidin-2-yl)oxy-N-(4-methoxyphenyl)piperidine-1-carboxamide and to identify potential side effects or limitations of its use in scientific research.

Synthesis Methods

The synthesis of 4-(5-Bromopyrimidin-2-yl)oxy-N-(4-methoxyphenyl)piperidine-1-carboxamide involves a multi-step process that begins with the reaction of 5-bromopyrimidine-2-carboxylic acid with 1,1'-carbonyldiimidazole. This reaction produces the intermediate compound 5-bromopyrimidin-2-yl imidazol-1-yl carbonate, which is then reacted with 4-methoxyaniline to produce the final product, 4-(5-Bromopyrimidin-2-yl)oxy-N-(4-methoxyphenyl)piperidine-1-carboxamide.

Scientific Research Applications

4-(5-Bromopyrimidin-2-yl)oxy-N-(4-methoxyphenyl)piperidine-1-carboxamide has been studied for a variety of scientific research applications, including its potential as a therapeutic agent for the treatment of various diseases. For example, 4-(5-Bromopyrimidin-2-yl)oxy-N-(4-methoxyphenyl)piperidine-1-carboxamide has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

4-(5-bromopyrimidin-2-yl)oxy-N-(4-methoxyphenyl)piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN4O3/c1-24-14-4-2-13(3-5-14)21-17(23)22-8-6-15(7-9-22)25-16-19-10-12(18)11-20-16/h2-5,10-11,15H,6-9H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEYUVLJEZJQOFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)N2CCC(CC2)OC3=NC=C(C=N3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(5-bromopyrimidin-2-yl)oxy]-N-(4-methoxyphenyl)piperidine-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.